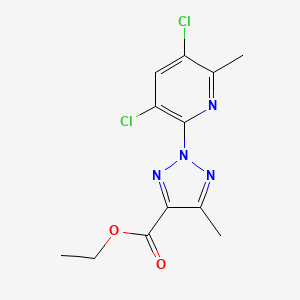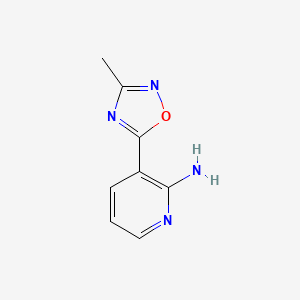
3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The starting materials may include 6-methylpyridin-2(1H)-one and 4-methylpiperidine. The synthesis process may involve:
Nitration: Introduction of the amino group through nitration followed by reduction.
Alkylation: Introduction of the 2-oxoethyl group through alkylation reactions.
Cyclization: Formation of the pyridinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation of the amino group to form nitro derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Substitution reactions involving the amino or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions may include:
Nitro Derivatives: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one may involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other pyridinone derivatives such as:
3-Amino-6-methylpyridin-2(1H)-one: Lacking the piperidine and oxoethyl groups.
6-Methyl-1-(2-oxoethyl)pyridin-2(1H)-one: Lacking the amino and piperidine groups.
Uniqueness
The uniqueness of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one lies in its specific substitution pattern, which may confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
3-amino-6-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
InChI |
InChI=1S/C14H21N3O2/c1-10-5-7-16(8-6-10)13(18)9-17-11(2)3-4-12(15)14(17)19/h3-4,10H,5-9,15H2,1-2H3 |
InChI-Schlüssel |
LKXMLEPKLFKDBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C(=O)CN2C(=CC=C(C2=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl ((4-fluoro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11787462.png)

![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)




![2-(2,2-Difluorobenzo[d][1,3]dioxole-5-sulfonamido)acetic acid](/img/structure/B11787513.png)
![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)
![7-tert-Butyl 3-ethyl 5,6-dihydrothieno[2,3-b]pyridine-3,7(4H)-dicarboxylate](/img/structure/B11787517.png)


![8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)

